N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-nitro-N-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve reagents such as halogens or alkylating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups .
Scientific Research Applications
N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and nitro group are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonamide group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: shares similarities with other oxadiazole derivatives, nitro compounds, and sulfonamides.
Oxadiazole Derivatives: Known for their diverse biological activities.
Nitro Compounds: Often used in pharmaceuticals and explosives.
Sulfonamides: Widely used as antibiotics
Uniqueness
The uniqueness of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-nitro-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N4O5S/c1-13(2)22(29(26,27)17-10-5-4-9-16(17)23(24)25)12-18-20-19(21-28-18)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
PVHXFELUOQWJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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